4-(2-methylpropoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
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Overview
Description
4-(2-methylpropoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound features a benzamide core with various functional groups that may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a substituted benzoic acid with an amine.
Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution, often using pyrrolidine and a suitable leaving group.
Attachment of the Thiophene Ring: The thiophene ring is attached through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Addition of the 2-methylpropoxy Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the pyrrolidine group.
Reduction: Reduction reactions may target the carbonyl group of the benzamide core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the pyrrolidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound could be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structure suggests possible activity as a ligand or inhibitor.
Medicine
Medicinally, benzamide derivatives are often explored for their therapeutic potential. This compound may be investigated for its efficacy in treating conditions such as inflammation, pain, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-methylpropoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide would depend on its specific biological target. Generally, benzamides may act by binding to receptors or enzymes, modulating their activity. The pyrrolidine and thiophene groups could enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
- 4-(2-ethoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
- 4-(2-methylpropoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
Uniqueness
The unique combination of functional groups in 4-(2-methylpropoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide may confer distinct chemical and biological properties. For example, the 2-methylpropoxy group could influence the compound’s lipophilicity and membrane permeability, while the pyrrolidine and thiophene groups may affect its binding interactions.
Properties
Molecular Formula |
C21H28N2O2S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-(2-methylpropoxy)-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C21H28N2O2S/c1-16(2)15-25-18-9-7-17(8-10-18)21(24)22-14-19(20-6-5-13-26-20)23-11-3-4-12-23/h5-10,13,16,19H,3-4,11-12,14-15H2,1-2H3,(H,22,24) |
InChI Key |
XKYMPOGQBYRWBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCCC3 |
Origin of Product |
United States |
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